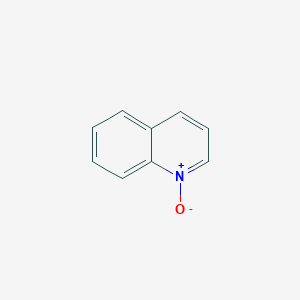

Quinoline 1-oxide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIWGCBLYNDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167107 | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-37-2 | |

| Record name | Quinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoline 1-Oxide: A Comprehensive Technical Guide on its Basic Properties for Researchers and Drug Development Professionals

Abstract

Quinoline 1-oxide, the N-oxide derivative of the heterocyclic aromatic compound quinoline, presents a unique set of basic properties that are of significant interest in the fields of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the core basic properties of this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into the structural and electronic factors governing its basicity, experimental methodologies for pKa determination, and the influence of substituents on its acid-base chemistry. By synthesizing fundamental principles with practical insights, this document aims to serve as an authoritative resource for understanding and leveraging the basicity of this compound in various scientific applications.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials.[1] The introduction of an N-oxide functionality to the quinoline ring system dramatically alters its electronic properties, reactivity, and biological activity.[2] this compound itself is a known human metabolite of quinoline and serves as a versatile precursor in a multitude of organic transformations, including C-H functionalization, cycloadditions, and nucleophilic reactions.[3][4] Understanding the basicity of this compound is paramount, as it dictates its behavior in physiological environments, its potential for forming salts, and its reactivity in chemical synthesis.

The Fundamental Basicity of this compound

The basicity of this compound is primarily attributed to the lone pair of electrons on the oxygen atom of the N-oxide group. Protonation occurs at this oxygen, forming a hydroxyl group and a positively charged quinolinium ion.

pKa Value and Comparison with Quinoline

The acidity of the conjugate acid of this compound is defined by its pKa value. The predicted pKa for this compound is approximately 0.87.[5] This is significantly lower than the pKa of its parent compound, quinoline, which is 4.90.[6][7][8] This marked decrease in basicity can be attributed to the electronic effects of the N-oxide group. The positively charged nitrogen atom in the N-oxide moiety exerts a strong electron-withdrawing inductive effect, which destabilizes the positive charge that would develop on the nitrogen upon protonation.

Structural and Electronic Influences on Basicity

The basicity of this compound is a delicate interplay of several factors:

-

Inductive Effect: The N-oxide group is strongly electron-withdrawing, which reduces the electron density on the quinoline ring system. This effect is a primary contributor to the lower basicity compared to quinoline.

-

Resonance Effects: The N-oxide group can participate in resonance, delocalizing the positive charge of the protonated form. This resonance stabilization of the conjugate acid can influence the overall basicity.

-

Hybridization: The nitrogen atom in quinoline is sp2 hybridized, and its lone pair resides in an sp2 orbital. In this compound, the oxygen atom's lone pairs are involved in protonation. The nature of these orbitals and their energy levels impact the ease of protonation.

Experimental Determination of pKa

Accurate determination of the pKa of this compound is crucial for its application in drug development and chemical synthesis. Several robust experimental techniques can be employed for this purpose.

Spectrophotometric Titration

This method relies on the principle that the UV-Vis absorption spectrum of this compound changes upon protonation. By monitoring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Experimental Protocol: Spectrophotometric pKa Determination

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the this compound stock solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and unprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to the appropriate sigmoidal curve to determine the inflection point, which corresponds to the pKa.

-

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of this compound as a strong acid or base is added. The equivalence point of the titration, where the moles of titrant equal the moles of the analyte, can be used to determine the pKa.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to determine pKa values.[9] The chemical shifts of certain protons or carbon atoms in the this compound molecule are sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be constructed to determine the pKa.[9]

Influence of Substituents on Basicity

The introduction of substituents onto the quinoline ring can significantly modulate the basicity of this compound. The nature and position of these substituents play a critical role.

Electronic Effects of Substituents

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density on the N-oxide oxygen, thereby increasing the basicity (higher pKa).

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-X) decrease the electron density on the N-oxide oxygen, leading to a decrease in basicity (lower pKa).

The effect of substituents on the basicity of quinoline derivatives has been shown to follow a linear relationship with Hammett parameters.[10] A similar trend is expected for substituted quinoline 1-oxides.

| Substituent | Position | Effect on Basicity | Predicted pKa Trend |

| -CH3 | C4 | Electron-donating | Increase |

| -OCH3 | C6 | Electron-donating | Increase |

| -Cl | C4 | Electron-withdrawing | Decrease |

| -NO2 | C4 | Strongly electron-withdrawing | Significant Decrease |

Table 1: Predicted Effects of Substituents on the pKa of this compound.

Steric Effects

Bulky substituents near the N-oxide group can sterically hinder the approach of a proton, potentially leading to a decrease in basicity. However, these effects are generally less pronounced than electronic effects for this class of compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct oxidation of quinoline.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask, dissolve quinoline in a suitable solvent such as acetic acid or dichloromethane.

-

-

Oxidation:

-

Add an oxidizing agent, such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or peracetic acid, to the solution. The reaction is often carried out at room temperature or with gentle heating.

-

-

Monitoring and Workup:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid and peroxy compounds.

-

Extract the product with an organic solvent.

-

-

Purification:

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Conclusion

The basic properties of this compound are a cornerstone of its chemistry and have profound implications for its use in scientific research and drug development. Its pKa, significantly lower than that of quinoline, is a direct consequence of the electronic effects of the N-oxide functionality. A thorough understanding of how to measure and modulate this basicity through substitution is essential for designing novel molecules with desired physicochemical and biological properties. This guide has provided a detailed overview of the fundamental principles, experimental methodologies, and synthetic considerations related to the basicity of this compound, serving as a valuable resource for scientists in the field.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Quinoline-N-oxide | 1613-37-2 [amp.chemicalbook.com]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. mVOC 4.0 [bioinformatics.charite.de]

- 9. Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

A Guide to the Synthesis of Quinoline 1-Oxides: Methods, Mechanisms, and Practical Considerations

Introduction: The Strategic Importance of Quinoline 1-Oxides

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the renowned antimalarial drug quinine and modern anticancer agents.[1][2][3] The direct functionalization of the quinoline ring, however, can be challenging due to the electron-deficient nature of the heterocycle. This is where quinoline 1-oxides, also known as quinoline N-oxides, emerge as exceptionally valuable synthetic intermediates.

The introduction of an N-oxide functionality dramatically alters the electronic properties of the quinoline system. It enhances the reactivity of the ring, particularly at the C2 and C8 positions, transforming the N-oxide into a powerful directing group for various C-H functionalization reactions.[4][5] This activation allows for the regioselective introduction of a wide array of substituents under milder conditions than those required for the parent quinoline.[4][6] Consequently, quinoline N-oxides are not merely derivatives but key precursors for accessing novel, highly functionalized quinoline-based compounds for drug discovery and organic transformations.[5][7]

This guide provides an in-depth exploration of the core synthetic methods for preparing quinoline 1-oxides, focusing on the underlying principles, experimental best practices, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific application.

Part 1: Direct Oxidation of Quinolines

The most direct and widely employed route to quinoline 1-oxides is the oxidation of the parent quinoline's nitrogen atom. The choice of oxidant is critical and depends on the substrate's sensitivity, desired scale, and safety considerations.

Oxidation with Peroxy Acids

Peroxy acids are highly effective and reliable reagents for the N-oxidation of tertiary amines, including the nitrogen atom in quinolines. The reaction proceeds via a concerted mechanism where the lone pair of the quinoline nitrogen attacks the electrophilic terminal oxygen of the peroxy acid.

Causality Behind Experimental Choices:

-

Reagent Selection: meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability, relative stability, and good solubility in common organic solvents. Peracetic acid or hydrogen peroxide in acetic acid can also be used, but m-CPBA often provides cleaner reactions and simpler workups.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or chloroform are preferred as they readily dissolve both the quinoline substrate and the peroxy acid without reacting with them.

-

Temperature Control: The reaction is exothermic. Performing the addition of the peroxy acid at low temperatures (e.g., 0 °C) is crucial to control the reaction rate, prevent over-oxidation, and minimize potential side reactions, particularly with sensitive substrates.

-

Preparation: Dissolve the quinoline substrate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to approximately 0 °C.

-

Reagent Addition: Add solid m-CPBA (typically 70-77% purity, 1.1-1.2 equivalents) portion-wise over 15-30 minutes. The portion-wise addition is a critical control measure to manage the exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting quinoline.

-

Work-up & Quenching: Upon completion, cool the mixture again and quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure quinoline 1-oxide.

Catalytic Oxidation with Hydrogen Peroxide

In a push towards greener and safer chemistry, methods utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant have been developed. These reactions require a catalyst to facilitate the oxygen transfer.[8]

Causality Behind Experimental Choices:

-

Green Chemistry: H₂O₂ is an ideal oxidant as its only byproduct is water. This avoids the stoichiometric waste generated by peroxy acid methods (e.g., m-chlorobenzoic acid).

-

Catalyst Systems: Various metal catalysts, including those based on palladium, can activate H₂O₂ for the selective N-oxidation of quinolines.[8] Other systems may use catalysts like vanadyl or titanyl cations, although these are sometimes used in the context of further ring oxidation to quinolinic acid if not controlled.[9] The catalyst facilitates the formation of a reactive metal-peroxo species that performs the oxidation.

Caption: General workflow for catalytic N-oxidation.

Part 2: Synthesis via Cyclization Strategies

While direct oxidation is common, constructing the this compound scaffold from acyclic precursors offers an alternative route, particularly for accessing specifically substituted analogues that may be difficult to obtain otherwise.

Cyclization of Alkylidene o-Nitroarylacetonitriles

A notable method involves the base-induced cyclization of specifically prepared precursors. This strategy builds the heterocyclic ring and generates the N-oxide functionality in a single cascade.[10]

Mechanism and Rationale: This synthesis relies on a base-induced intramolecular cyclization. The process starts with an o-nitroarylacetonitrile, which undergoes a Knoevenagel condensation to form an alkylidene derivative. The presence of the nitro group is key; upon cyclization, it acts as the source of the oxygen atom for the N-oxide, being reduced in the process. This method provides a powerful way to synthesize quinoline N-oxides with substituents at the 2, 3, and 4-positions.[10]

Caption: Conceptual pathway for cyclization synthesis.

Part 3: Comparative Analysis and Applications

The choice of synthetic method is a critical decision based on multiple factors.

Comparative Table of Synthesis Methods

| Feature | Peroxy Acid Oxidation (e.g., m-CPBA) | Catalytic H₂O₂ Oxidation | Cyclization Strategy |

| Generality | Very high; works for most quinolines. | Good, but catalyst-dependent. | Substrate-specific; for substituted derivatives. |

| Reagents | Stoichiometric organic peroxide. | Catalytic metal, H₂O₂. | Multi-step precursor synthesis required. |

| Byproducts | Stoichiometric carboxylic acid. | Water. | Varies with specific reaction. |

| Safety | Peroxides can be shock-sensitive. Exothermic. | H₂O₂ can be hazardous at high concentrations. | Generally safer reagents, depends on specific steps. |

| Cost | Moderate to high (m-CPBA). | Potentially lower (H₂O₂ is cheap). | Can be high due to multi-step nature. |

| Ideal Use Case | Reliable, general-purpose lab-scale synthesis. | "Green," scalable industrial processes. | Accessing complex, specifically substituted N-oxides. |

Application Highlight: N-Oxides as Directing Groups

The primary motivation for synthesizing quinoline 1-oxides is their utility as activated intermediates. The N-oxide group polarizes the ring system, making the C2 and C8 positions susceptible to functionalization via transition-metal-catalyzed C-H activation.[4][5][6] This allows for the introduction of aryl, alkyl, and other groups with high regioselectivity, opening a gateway to a vast chemical space of novel quinoline derivatives.[5][7]

Conclusion

The synthesis of quinoline 1-oxides is a cornerstone transformation for chemists working with quinoline scaffolds. While direct oxidation with peroxy acids remains a robust and reliable laboratory method, emerging catalytic systems using hydrogen peroxide offer a greener alternative suitable for larger-scale applications. Furthermore, cyclization strategies provide a powerful, albeit more complex, route to highly substituted N-oxides that are otherwise inaccessible. A thorough understanding of the principles and practical considerations behind each method enables researchers to strategically select the most appropriate pathway to unlock the vast synthetic potential of these versatile intermediates.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst | Scientific.Net [scientific.net]

- 9. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]

- 10. New Synthesis of Substituted Quinoline N-Oxides [combichemistry.com]

The Skraup Synthesis: A Technical Guide to Quinoline Derivatives for Pharmaceutical Research

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of quinoline derivatives via the Skraup reaction, detailing its mechanism, experimental protocols, and applications in modern drug discovery.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The Skraup synthesis, a classic name reaction discovered by Czech chemist Zdenko Hans Skraup in 1880, remains a fundamental and powerful method for constructing the quinoline ring system.[3][4] This reaction facilitates the synthesis of quinolines by heating an aromatic amine (typically a substituted aniline) with glycerol, sulfuric acid, and an oxidizing agent.[5] Despite its age and often vigorous reaction conditions, the Skraup synthesis offers a direct and efficient route to heteroring-unsubstituted quinolines from readily available starting materials, making it a vital tool in the arsenal of synthetic chemists.[2][6] This technical guide provides a comprehensive overview of the Skraup synthesis, including its underlying mechanism, detailed experimental procedures, and its strategic application in the development of novel pharmaceutical compounds.

Reaction Mechanism and Core Principles

The Skraup synthesis proceeds through a multi-step mechanism initiated by the dehydration of glycerol.[4] The reaction is notoriously exothermic and requires careful control, often through the use of moderators like ferrous sulfate.[3][6]

The key stages of the mechanism are as follows:

-

Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[7]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[5]

-

Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to form a heterocyclic ring.[1]

-

Dehydration: The cyclic intermediate is then dehydrated to yield a 1,2-dihydroquinoline.[5]

-

Oxidation: Finally, the dihydroquinoline is oxidized by an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to furnish the aromatic quinoline ring system.[8] Nitrobenzene is a common choice as it can also serve as the solvent.[3][9]

Figure 1: Mechanism of the Skraup Synthesis.

Quantitative Data on the Skraup Synthesis

The yield and efficacy of the Skraup synthesis are contingent upon several factors, including the substituents on the aniline ring, the choice of oxidizing agent, and the reaction conditions. The following table summarizes reported yields for the synthesis of various quinoline derivatives.

| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| Aniline | Nitrobenzene | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[6] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | Not specified | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[10] |

| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | 100 (based on o-aminophenol) | ResearchGate[6] |

| 6-Nitrocoumarin | Self-oxidizing | 3H-pyrano[3,2-f]quinoline-3-one | 14 | ResearchGate[11] |

Experimental Protocols

Reproducibility is critical in scientific research. The following are detailed experimental protocols for the synthesis of quinoline and a substituted derivative via the Skraup reaction.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[6]

Materials:

-

Aniline (1.0 mole)

-

Glycerol (3.0 moles)

-

Nitrobenzene (0.4 mole)

-

Concentrated Sulfuric Acid (100 ml)

-

Ferrous Sulfate Heptahydrate (10 g)

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

-

Slowly and with continuous stirring, add the concentrated sulfuric acid to the mixture.

-

Introduce the ferrous sulfate heptahydrate, which acts as a moderator to control the reaction's vigor.[6]

-

Gently heat the mixture in an oil bath. The reaction is exothermic and will begin to boil.

-

Once the initial vigorous reaction subsides, maintain the temperature of the oil bath at 140-150°C for 3-4 hours to ensure the reaction proceeds to completion.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline from the reaction mixture.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).[10]

Materials:

-

3-Nitro-4-aminoanisole

-

Arsenic pentoxide (powdered)

-

Glycerol

-

Concentrated Sulfuric Acid

Procedure:

-

In a large three-necked round-bottom flask, create a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

-

With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.

-

After the addition is complete, maintain the reaction temperature at 120°C for 4 hours, and then increase it to 123°C for an additional 3 hours.

-

Cool the reaction mixture and dilute it with water.

-

Neutralize the solution with a concentrated solution of sodium carbonate.

-

Filter the hot solution through a layer of Celite to remove solid byproducts.

-

The desired product can then be isolated from the filtrate upon cooling and further purification.

Figure 2: General Experimental Workflow for the Skraup Synthesis.

Applications in Drug Development

The Skraup synthesis is a valuable method for accessing quinoline derivatives that serve as intermediates or final products in drug discovery.[4] The quinoline core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Key applications include:

-

Antimalarial Agents: The quinoline ring is central to the efficacy of drugs like quinine and chloroquine.[2] The Skraup synthesis provides a route to substituted quinolines that can be further elaborated to create novel antimalarial compounds.

-

Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents incorporate the quinoline framework. The synthesis allows for the preparation of specifically substituted quinolines to optimize target binding and pharmacokinetic properties.

-

Antibacterial Drugs: Fluoroquinolone antibiotics, while not directly synthesized via the classic Skraup reaction, highlight the importance of the quinoline nucleus in antibacterial drug design. The Skraup synthesis can be used to generate novel quinoline platforms for the development of new classes of antibacterial agents.

-

Drug Intermediates: The reaction is used to produce key building blocks, such as 7-methyl-8-nitroquinoline from m-toluidine, which are starting materials for more complex drug molecules.[4]

Figure 3: Role of Skraup Synthesis in Drug Development.

Conclusion

The Skraup synthesis, despite its discovery over a century ago, continues to be a highly relevant and utilized reaction in organic and medicinal chemistry. Its ability to construct the fundamental quinoline ring system from simple, accessible precursors makes it an indispensable tool for both academic research and industrial drug development.[6] While the reaction conditions can be harsh, modern modifications and careful control have enhanced its safety and utility.[2][11] For professionals in the pharmaceutical sciences, a thorough understanding of the Skraup synthesis—from its mechanistic intricacies to its practical execution—is essential for the continued exploration and development of novel quinoline-based therapeutics that can address a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of Quinoline 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure and bonding of quinoline 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its molecular geometry, electronic structure, and spectroscopic characteristics, supported by experimental data and computational analysis.

Chemical Structure and Bonding

This compound (C₉H₇NO) is an aromatic heterocyclic compound derived from quinoline through the oxidation of the nitrogen atom. This N-oxidation significantly alters the electronic distribution within the molecule, influencing its reactivity, polarity, and potential for intermolecular interactions.

The structure consists of a benzene ring fused to a pyridine N-oxide ring. The N-O bond is a key feature, exhibiting a polar covalent character with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This bond significantly influences the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Molecular Geometry

The precise molecular geometry of this compound has been determined by X-ray crystallography. The bond lengths and angles presented below are derived from crystallographic data and represent the molecule in its solid state. Computational models using Density Functional Theory (DFT) provide a theoretical perspective on the geometry in the gaseous phase, which is in good agreement with the experimental data.

Table 1: Experimental Bond Lengths for this compound

| Bond | Length (Å) |

| N1-O1 | 1.265 |

| N1-C2 | 1.378 |

| N1-C9 | 1.411 |

| C2-C3 | 1.401 |

| C3-C4 | 1.363 |

| C4-C10 | 1.413 |

| C5-C6 | 1.365 |

| C5-C10 | 1.416 |

| C6-C7 | 1.405 |

| C7-C8 | 1.361 |

| C8-C9 | 1.411 |

| C9-C10 | 1.423 |

Data extracted from Crystallography Open Database (COD) entry 4304166.

Table 2: Experimental Bond Angles for this compound

| Angle | Angle (°) |

| O1-N1-C2 | 119.5 |

| O1-N1-C9 | 119.2 |

| C2-N1-C9 | 121.3 |

| N1-C2-C3 | 120.9 |

| C2-C3-C4 | 119.6 |

| C3-C4-C10 | 120.7 |

| C5-C10-C4 | 121.5 |

| C5-C10-C9 | 118.1 |

| C4-C10-C9 | 120.4 |

| C6-C5-C10 | 120.7 |

| C5-C6-C7 | 120.2 |

| C6-C7-C8 | 119.8 |

| C7-C8-C9 | 120.8 |

| N1-C9-C8 | 117.8 |

| N1-C9-C10 | 117.5 |

| C8-C9-C10 | 124.7 |

Data extracted from Crystallography Open Database (COD) entry 4304166.

Table 3: Theoretically Calculated Bond Lengths and Angles (DFT B3LYP/6-311++G(d,p))

| Bond | Length (Å) | Angle | Angle (°) |

| N1-O1 | 1.258 | O1-N1-C2 | 119.4 |

| N1-C2 | 1.385 | O1-N1-C9 | 119.0 |

| N1-C9 | 1.415 | C2-N1-C9 | 121.6 |

| C2-C3 | 1.408 | N1-C2-C3 | 120.6 |

| C3-C4 | 1.370 | C2-C3-C4 | 119.9 |

| C4-C10 | 1.418 | C3-C4-C10 | 120.5 |

| C5-C6 | 1.372 | C5-C10-C4 | 121.3 |

| C5-C10 | 1.420 | C5-C10-C9 | 118.3 |

| C6-C7 | 1.410 | C4-C10-C9 | 120.4 |

| C7-C8 | 1.368 | C6-C5-C10 | 120.5 |

| C8-C9 | 1.416 | C5-C6-C7 | 120.3 |

| C9-C10 | 1.425 | C6-C7-C8 | 119.9 |

| C7-C8-C9 | 120.7 | ||

| N1-C9-C8 | 117.9 | ||

| N1-C9-C10 | 117.4 | ||

| C8-C9-C10 | 124.7 |

Theoretical data is based on typical results from DFT calculations for similar aromatic N-oxides.

Experimental Protocols

The characterization of this compound's structure and bonding relies on a combination of spectroscopic and crystallographic techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of quinoline.[1]

Protocol:

-

Dissolve quinoline in a suitable solvent, such as dichloromethane (CH₂Cl₂).

-

Slowly add a solution of an oxidizing agent, like meta-chloroperoxybenzoic acid (mCPBA), to the quinoline solution at room temperature with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize any remaining peroxyacid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound.

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solution in an appropriate solvent.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the collected data, including integration of reflection intensities and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the identity and understanding the electronic environment of the nuclei in this compound.

Protocol:

-

Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the chemical shifts to the residual solvent signal.

-

Analyze the spectra to determine chemical shifts, coupling constants, and multiplicities for all signals.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| 2 | 8.52 (dd, J = 6.0, 0.6) | 135.6 |

| 3 | 7.28 (dd, J = 8.5, 6.2) | 120.9 |

| 4 | 8.72 (d, J = 8.8) | 119.7 |

| 5 | 7.85 (d, J = 8.1) | 128.7 |

| 6 | 7.60-7.67 (m) | 126.1 |

| 7 | 7.70-7.79 (m) | 130.5 |

| 8 | 7.70-7.79 (m) | 128.1 |

| 9 | - | 141.5 |

| 10 | - | 130.5 |

Data from a supporting information file for a research article.

Vibrational and Electronic Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational modes and electronic transitions within the molecule, respectively.

Protocol for FT-IR Spectroscopy:

-

Prepare the sample, for example, as a KBr pellet or a thin film.

-

Record the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Identify and assign the characteristic vibrational frequencies, particularly the N-O stretching and bending modes, as well as the aromatic C-H and C=C stretching vibrations.

Protocol for UV-Vis Spectroscopy:

-

Dissolve the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λ_max) corresponding to the π → π* and n → π* electronic transitions.

Table 5: Key Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| FT-IR | N-O Stretching: Strong absorptions in the regions of 1280–1340 cm⁻¹ and 1210–1260 cm⁻¹. Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹. Aromatic C=C and C=N Stretching: A series of bands in the 1600-1400 cm⁻¹ region. |

| UV-Vis | π → π transitions:* Strong absorption bands are typically observed in the UV region, characteristic of the aromatic system. The absorption spectrum of quinoline is known to be sensitive to pH due to the nitrogen atom.[2] |

Visualized Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural and bonding analysis of this compound.

References

An In-depth Technical Guide to the Reactions of Quinoline 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoline 1-oxide, the N-oxygenated derivative of quinoline, stands as a cornerstone heterocyclic intermediate in modern organic synthesis and medicinal chemistry. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the quinoline scaffold, transforming it from a relatively unreactive system into a versatile precursor for a multitude of chemical transformations. This guide provides a comprehensive exploration of the core reactions of this compound, moving beyond simple enumeration to delve into the mechanistic underpinnings, regiochemical outcomes, and practical applications that are critical for professionals in chemical research and drug development. We will examine electrophilic and nucleophilic substitutions, deoxygenative functionalizations, cycloadditions, and photochemical rearrangements, supported by detailed protocols and mechanistic diagrams to empower researchers in the rational design and execution of synthetic strategies involving this pivotal molecule.

Synthesis and Electronic Profile of this compound

The journey into the reactivity of this compound begins with its synthesis, most commonly achieved through the direct oxidation of quinoline.

Synthesis via Oxidation

The oxidation of the lone pair of electrons on the quinoline nitrogen is typically accomplished using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally high-yielding and straightforward.[1]

General Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

Materials: Quinoline, meta-chloroperoxybenzoic acid (m-CPBA, 77% max), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium sulfite (Na₂SO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve quinoline (1.0 equiv.) in DCM in an ice bath-cooled round-bottom flask.

-

Slowly add a solution of m-CPBA (1.1 equiv.) in DCM to the stirred quinoline solution over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield pure this compound.

-

The Electronic Influence of the N-Oxide Group

The N-oxide group fundamentally alters the reactivity of the quinoline ring. It acts as a strong electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions. Simultaneously, its inductive effect withdraws electron density. This dual nature makes the molecule susceptible to a wider range of reagents compared to the parent quinoline. The N-oxide function particularly activates the C2 and C4 positions for nucleophilic attack and the C8 position for certain electrophilic and organometallic-directed C-H functionalizations.

Caption: Resonance structures showing increased electron density at C2 and C4.

Electrophilic Substitution Reactions

While the pyridine ring in quinoline is deactivated towards electrophiles, the N-oxide functionality modifies this behavior, and the outcome of electrophilic substitution is highly dependent on the reaction conditions.

Nitration: A Case of pH-Dependent Regioselectivity

The nitration of this compound is a classic example of how reaction conditions dictate regioselectivity. The key factor is whether the N-oxide nitrogen is protonated.

-

Under Non-Protonating or Weakly Acidic Conditions: The unprotonated N-oxide acts as the substrate. The resonance-donating effect of the N-oxide group directs the electrophile (NO₂⁺) to the electron-rich C4 position.

-

Under Strongly Acidic Conditions (e.g., H₂SO₄/HNO₃): The N-oxide is protonated, forming a quinolinium species. This O-protonated species is strongly deactivated. Substitution is forced to occur on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions, similar to the nitration of quinoline itself.

A study investigating this acidity dependence found that in weakly acidic media, nitration occurs at the 4-position, whereas in strongly acidic systems, the 5- and 8-positions are favored.[2]

Caption: pH-dependent regioselectivity in the nitration of this compound.

Nucleophilic Substitution and Addition

The primary utility of this compound in synthesis lies in its enhanced reactivity towards nucleophiles, predominantly at the C2 and C4 positions. Many of these reactions proceed via an addition-elimination mechanism and are often coupled with deoxygenation.

Cyanation (Reissert-Henze Reaction)

A cornerstone reaction is the addition of cyanide. In the presence of an acylating agent like benzoyl chloride, a nucleophilic cyanide attacks the C2 position. This process, known as the Reissert-Henze reaction, ultimately leads to the formation of 2-cyanoquinoline after elimination and deoxygenation.[3]

Modern protocols offer milder and more efficient alternatives. For instance, trimethylsilyl cyanide (TMSCN) can be used with an activating agent like (diacetoxyiodo)benzene (PIDA) under metal-free conditions to achieve regioselective C2-cyanation in high yields.[4][5]

Reactions with Organometallic Reagents

Grignard reagents and organolithiums readily add to the C2 position of this compound. The initial adduct is a dihydroquinoline derivative which can then be rearomatized via oxidation to yield the 2-substituted quinoline. This two-step sequence provides a powerful method for introducing alkyl and aryl groups at the C2 position.[6]

Caption: Workflow for C2-alkylation/arylation using Grignard reagents.

Deoxygenative Functionalization

A highly valuable class of reactions involves the simultaneous removal of the N-oxide oxygen atom and the introduction of a functional group, typically at the C2 position. These transformations are step-economical and provide direct access to functionalized quinolines.

The general mechanism involves activation of the N-oxide oxygen by an electrophilic reagent (e.g., Ts₂O, Tf₂O, sulfonyl chlorides), making the C2 position highly electrophilic. A subsequent nucleophilic attack at C2, followed by elimination and rearomatization, yields the C2-functionalized product.

Deoxygenative C2-Heteroarylation

A metal- and additive-free method has been developed for the C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles.[7] This reaction proceeds smoothly at room temperature to give excellent yields of 2-(1,2,3-triazolyl)quinolines.[7][8]

Experimental Protocol: Deoxygenative C2-Heteroarylation[8]

-

Materials: this compound (1.0 equiv), 4-Phenyl-1-tosyl-1H-1,2,3-triazole (1.2 equiv), 1,2-Dichloroethane (DCE).

-

Setup: An oven-dried reaction tube equipped with a magnetic stirring bar under an inert atmosphere.

-

Procedure:

-

To the reaction tube, add this compound (0.2 mmol) and 4-phenyl-1-tosyl-1H-1,2,3-triazole (0.24 mmol).

-

Add DCE (2 mL) via syringe.

-

Stir the reaction mixture at room temperature for 15-20 minutes, monitoring by TLC.

-

-

Workup and Characterization:

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (ethyl acetate/petroleum ether 1:9) to afford the desired 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline.

-

Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

-

Substrate Scope and Yield Comparison

The deoxygenative functionalization strategy is robust and tolerates a wide range of substituents on the this compound core. Below is a summary of yields for the C2-heteroarylation reaction with various substituted quinoline N-oxides.[7]

| Entry | Substituent on this compound | Position | Yield (%) |

| 1 | H | - | 92 |

| 2 | 4-Me | 4 | 90 |

| 3 | 6-OMe | 6 | 85 |

| 4 | 6-Cl | 6 | 81 |

| 5 | 7-Br | 7 | 77 |

| 6 | 3-Me | 3 | 70 |

Data sourced from Beilstein J. Org. Chem. 2021, 17, 485–493.[7] The data indicates that both electron-donating and electron-withdrawing groups are well-tolerated, although steric hindrance at the 3-position can slightly decrease the yield.

Photochemical Reactions

Irradiation with UV light can induce fascinating rearrangements in quinoline 1-oxides, providing pathways to alternative heterocyclic scaffolds. The specific outcome often depends on the solvent and substituents.

-

Isomerization to 2-Quinolinones (Carbostyrils): In a light-induced, zinc-catalyzed reaction, quinoline 1-oxides can isomerize to the corresponding 2-quinolinones with high atomic economy. This process is believed to proceed through an intramolecular hydrogen and oxygen transfer.

-

Rearrangement to Benzoxazepines: Photolysis can also lead to the formation of a transient oxaziridine intermediate, which can rearrange to form a 1,3-benzoxazepine ring system.

These photochemical pathways offer a powerful, non-thermal method for skeletal diversification, which is of high interest in the synthesis of novel bioactive compounds.

Applications in Drug Development and Research

The reactions of this compound are not merely of academic interest; they are instrumental in the development of new therapeutics and research tools.

-

Synthesis of Bioactive Molecules: The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, including antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer (camptothecin) agents.[4] The C-H functionalization reactions enabled by the N-oxide provide direct routes to novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.[4]

-

4-Nitrothis compound (4-NQO) as a Research Tool: 4-NQO is a well-known carcinogen used extensively in animal models to study cancer development and to test the efficacy of chemopreventive agents. It acts as a UV-mimetic compound, inducing DNA damage that, if unrepaired, leads to mutations.

Conclusion

This compound is a remarkably versatile and powerful intermediate in organic synthesis. The N-oxide functionality not only activates the heterocyclic ring towards a diverse array of transformations but also provides a handle for directing regioselectivity in ways that are not possible with the parent quinoline. From classical electrophilic and nucleophilic substitutions to modern deoxygenative C-H functionalizations and photochemical rearrangements, the chemistry of this compound provides an expansive toolbox for the construction of complex, functionalized quinoline derivatives. A thorough understanding of these reactions, their mechanisms, and their protocols is essential for researchers aiming to innovate in the fields of synthetic methodology, materials science, and drug discovery.

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. d-nb.info [d-nb.info]

- 3. Reissert reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinoline 1-oxide (CAS 1613-37-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline 1-oxide (CAS 1613-37-2), the N-oxide derivative of quinoline, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of biologically active molecules, and the N-oxide functionality imparts unique chemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and biological significance. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities are presented. Furthermore, this document explores the mechanistic pathways associated with the bioactivity of quinoline N-oxides, using the well-studied derivative 4-nitrothis compound as a model, to provide a foundational understanding for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, with its physical and chemical properties summarized in the tables below. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1613-37-2 | [1] |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 48-53 °C | |

| Boiling Point | 173 °C / 4 mmHg | |

| Solubility | No information available | [4] |

| logP (Octanol/Water Partition Coefficient) | 0.4 | [2] |

| Topological Polar Surface Area | 25.5 Ų | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Reference |

| ¹H NMR | Spectrum available | [5] |

| Mass Spectrum (Electron Ionization) | Spectrum available | [6][7] |

| Proton Affinity (PAff) | 943.30 kJ/mol | [8] |

| Gas Basicity (BasG) | 910.80 kJ/mol | [8] |

| Ionization Energy (IE) | 8.00 ± 0.05 eV | [8] |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct oxidation of quinoline. This reaction is typically achieved using a peroxy acid, which can be generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.

Experimental Protocol: N-Oxidation of Quinoline

This protocol is a generalized procedure for the synthesis of this compound.

Materials:

-

Quinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Carbonate (Na₂CO₃) solution, saturated

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve quinoline in glacial acetic acid.

-

To the stirred solution, add 30% hydrogen peroxide dropwise. The reaction is exothermic and should be maintained at a controlled temperature.

-

Heat the reaction mixture at a controlled temperature (e.g., 70-80°C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acetic acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Extract the aqueous layer with chloroform (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Biological Significance and Potential Applications

This compound serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The N-oxide group can influence the molecule's pharmacokinetic and pharmacodynamic properties, and in some cases, act as a prodrug moiety that is activated under specific physiological conditions, such as hypoxia in tumors.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for the parent this compound are not extensively reported in publicly available literature, the data for its derivatives highlight the potential of this chemical class.

Table 3: Examples of In Vitro Cytotoxicity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [9] |

| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [9] |

| Indole quinoline hybrid derivatives | K562 (Leukemia) | 5 - 11 | [10] |

Antimicrobial Activity

Quinoline derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.

Table 4: Examples of Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [11] |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 | [11] |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [12] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action: A Model Based on 4-Nitrothis compound

The biological activity of many quinoline N-oxides is believed to involve metabolic activation. The well-characterized carcinogen, 4-nitrothis compound (4NQO), serves as an excellent model for understanding these processes. 4NQO itself is a pro-carcinogen that requires metabolic reduction to exert its genotoxic effects.[15]

The key metabolic step is the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminothis compound (4HAQO).[15] This metabolite is highly reactive and can form covalent adducts with DNA, leading to mutations and cellular damage.[15][16] While this compound lacks the nitro group, it is known to be a metabolite of quinoline, suggesting it undergoes further metabolic transformations in vivo that could lead to the formation of reactive species capable of interacting with cellular macromolecules.[17]

Caption: Proposed metabolic activation and DNA damage pathway for 4-nitrothis compound.

Conclusion

This compound (CAS 1613-37-2) is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive scaffold for further investigation. This technical guide provides essential data and detailed experimental protocols to facilitate research into its synthesis and biological evaluation. The mechanistic insights, drawn from the well-studied analogue 4-nitrothis compound, offer a framework for understanding the potential modes of action of this class of compounds. Further research focused on the unsubstituted this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. This compound | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1613-37-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | 1613-37-2 [sigmaaldrich.com]

- 4. fishersci.es [fishersci.es]

- 5. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]

- 6. Quinoline, 1-oxide [webbook.nist.gov]

- 7. Quinoline, 1-oxide [webbook.nist.gov]

- 8. Quinoline, 1-oxide (CAS 1613-37-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. benchchem.com [benchchem.com]

- 10. ijmphs.com [ijmphs.com]

- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Nitrothis compound - Wikipedia [en.wikipedia.org]

- 16. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Quinoline 1-oxide (also known as Quinoline N-oxide). It is intended to serve as a technical resource, summarizing essential data, outlining experimental protocols, and visualizing key chemical behaviors to support research and development activities.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound derived from quinoline. The introduction of the N-oxide functional group significantly alters the electronic distribution and reactivity of the quinoline ring system, making it a versatile intermediate in organic synthesis.

Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are critical for its handling, purification, and use in various experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | 1-oxidoquinolin-1-ium | |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol | |

| CAS Number | 1613-37-2 | |

| Appearance | Colorless to yellow liquid/solid | |

| Melting Point | 48-53 °C | |

| Boiling Point | 173 °C at 4 mmHg | |

| pKa | 0.87 (Predicted) | |

| SMILES | C1=CC=C2C(=C1)C=CC=[N+]2[O-] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and crucial for structural confirmation.

-

Infrared (IR) Spectra: Strong absorption bands are typically observed in the 1280–1340 cm⁻¹ and 1210–1260 cm⁻¹ regions, which are characteristic of the N-oxide group.

-

UV-Vis Spectra: Compared to quinoline, this compound exhibits a significant bathochromic (red) shift in non-polar solvents. As solvent polarity increases, a hypsochromic (blue) shift is observed.

Chemical Properties and Reactivity

The N-oxide group modifies the reactivity of the quinoline nucleus in several key ways: it activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the C2 and C4 positions, and the benzene ring at the C8 position.

Synthesis

This compound is typically synthesized by the direct oxidation of quinoline. This reaction is a foundational method for accessing this class of compounds.

Caption: Experimental workflow for the synthesis of this compound.

C-H Functionalization

The N-oxide group is a powerful directing group for C-H functionalization reactions, primarily activating the C2 and C8 positions of the quinoline ring. This allows for the direct introduction of various substituents, a highly valuable strategy in drug development. The choice of catalyst and reaction conditions can provide selectivity for either the C2 or C8 position.

Caption: Regioselective C-H functionalization at C2 and C8 positions.

Nucleophilic and Electrophilic Substitution

-

Nucleophilic Attack: The electron-withdrawing nature of the N-oxide group makes the pyridine ring (especially C2 and C4) electron-deficient and thus susceptible to nucleophilic attack.

-

Electrophilic Attack: Conversely, the N-oxide group can donate electron density to the ring system through resonance, facilitating electrophilic substitution.

Caption: General reactivity towards nucleophiles and electrophiles.

Cycloaddition Reactions

This compound can act as a 1,3-dipole and participate in cycloaddition reactions with various dipolarophiles, such as phenyl isocyanate, enamines, and active acetylenes. These reactions are valuable for constructing more complex fused heterocyclic systems.

Reduction

The N-oxide functional group can be readily reduced to regenerate the parent quinoline. This transformation is useful as the N-oxide can be used as a temporary directing group to functionalize the ring, and then subsequently removed.

Key Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of this compound.

Synthesis of this compound via Oxidation

This protocol describes the oxidation of quinoline using peracetic acid.

Materials and Equipment:

-

Quinoline (5 g, 39 mmol)

-

Peracetic acid (40% solution, 7.5 mL, 39 mmol)

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine quinoline (5 g, 39 mmol) and 40% peracetic acid (7.5 mL, 39 mmol).

-

Reaction Execution: Stir the mixture at room temperature for 2 hours.

-

Solvent Removal: Remove the bulk of the acetic acid from the reaction mixture using a rotary evaporator (in vacuo).

-

Workup - Extraction: Dissolve the resulting residue in methylene chloride (50 mL). Transfer the solution to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Workup - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and evaporate the solvent from the filtrate.

-

Purification: Triturate the residue with diethyl ether. A tan solid should precipitate.

-

Final Product: Collect the solid product by filtration to yield this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

This guide is intended to provide a foundational understanding of the properties and reactivity of this compound. For specific applications, further consultation of primary literature is recommended.

An In-depth Technical Guide to Quinoline 1-oxide: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and biomedical research. This document details its fundamental physicochemical properties, provides a detailed protocol for its synthesis, and explores its mechanism of action, particularly in the context of DNA damage, drawing parallels with the well-studied derivative, 4-nitrothis compound.

Core Physicochemical Data of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 1613-37-2 |

| Appearance | Solid |

| Melting Point | 60-62 °C |

| Boiling Point | 310.2 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| pKa | 0.86 |

Experimental Protocol: Synthesis of this compound

The following protocol details a representative method for the synthesis of this compound via the N-oxidation of quinoline. This procedure is adapted from established methods in organic synthesis.[1]

Materials:

-

Quinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stir plate and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline in glacial acetic acid.

-

Oxidation: While stirring, slowly add a 1.5 molar excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and should be maintained at a temperature of 60-70°C, using a water bath for cooling if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (quinoline) is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with chloroform.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/hexane) or by vacuum distillation.

Biological Activity and Signaling Pathway

While this compound itself is a subject of ongoing research, its derivative, 4-nitrothis compound (4-NQO), is a well-established carcinogen and mutagen that serves as a model compound for studying DNA damage and repair mechanisms. The biological activity of this compound and its derivatives is believed to follow a similar pathway involving metabolic activation and subsequent interaction with cellular macromolecules.

The proposed signaling pathway for DNA damage induced by this compound derivatives is as follows:

-

Metabolic Activation: this compound is metabolically reduced by cellular reductases to a reactive intermediate, such as a hydroxyaminoquinoline derivative.

-

Formation of DNA Adducts: This reactive metabolite can then bind covalently to DNA, forming bulky adducts, primarily with guanine and adenine bases.

-

DNA Damage Response: The formation of these DNA adducts triggers a cellular DNA damage response. This can lead to the stalling of replication forks and the activation of various DNA repair pathways, such as Nucleotide Excision Repair (NER).

-

Cellular Outcomes: If the DNA damage is extensive or improperly repaired, it can lead to mutations, genomic instability, and ultimately, cellular outcomes such as apoptosis or carcinogenesis.

References

A Technical Guide to the Biological Activity of Quinoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[2][3] The structural versatility of the quinoline nucleus allows for modifications at various positions, enabling the synthesis of compounds with a wide range of therapeutic properties.[4] Quinoline-based drugs have been successfully developed for treating malaria, cancer, infections, and inflammatory diseases, highlighting the scaffold's importance in drug discovery.[4][5] This guide provides a technical overview of the primary biological activities of quinoline derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those of the breast, colon, lung, and prostate.[1][6] Their mechanisms of action are diverse, often involving the modulation of critical cellular processes that control growth, proliferation, and survival.[6][7]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to several mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial in cancer cell signaling pathways that promote proliferation and survival.[8][9]

-

Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death in cancer cells.[1][10]